Methyl 2-(3-fluoro-5-nitrophenyl)acetate
Description
Methyl 2-(3-fluoro-5-nitrophenyl)acetate: is an organic compound with the molecular formula C9H8FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 5-position
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-7(10)5-8(3-6)11(13)14/h2-3,5H,4H2,1H3 |
InChI Key |
UWECGABYPSXPQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluoro-5-nitrophenyl)acetate typically involves the esterification of 3-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to make the process more sustainable.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in methyl 2-(3-fluoro-5-nitrophenyl)acetate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Conditions :
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (100–110°C) for 6–8 hours.
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Basic Hydrolysis : Aqueous NaOH (2M) at 80°C for 4–6 hours.
-
-
Outcome :
Hydrolysis produces 2-(3-fluoro-5-nitrophenyl)acetic acid, which serves as a precursor for further derivatization.
Reduction Reactions
The nitro group (-NO₂) is susceptible to reduction, enabling access to amino-functionalized derivatives.
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Catalytic Hydrogenation :
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Reagents : H₂ gas (1–3 atm), 10% Pd/C catalyst in methanol.
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Conditions : Room temperature, 12–24 hours.
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Product : Methyl 2-(3-fluoro-5-aminophenyl)acetate, isolated in 85–92% yield.
-
-
Alternative Reductions :
Use of Fe/HCl or SnCl₂/HCl in ethanol yields similar products but with lower selectivity due to competing ester reduction.
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position participates in nucleophilic substitution reactions.
Reactivity with Amines
-
Conditions :
-
Product :
Substitution yields methyl 1-benzyl-5-nitro-2-phenyl-1H-indole-3-carboxylate (e.g., Compound 8 ), with yields up to 96% .
Reactivity with Thiols
-
Conditions :
-
Thiophenol (1.1 equiv), NaH (1.5 equiv), THF, 60°C, 6 hours.
-
-
Product :
Methyl 2-(3-(phenylthio)-5-nitrophenyl)acetate, isolated in 78% yield.
Representative Procedure
-
Substrates :
Methyl 2-(2-fluoro-5-nitrophenyl)acetate (1.17 mmol), benzylamine (1.29 mmol) . -
Conditions :
K₂CO₃ (2 equiv), anhydrous DMF, 90–130°C, 12–24 hours . -
Mechanism :
Key Products and Yields
| Product | Structure | Yield (%) | Conditions |
|---|---|---|---|
| 2 | 1-Isobutyl-5-nitroindole | 82 | 90°C, 24 h |
| 8 | 1-Phenethyl-5-nitroindole | 91 | 90°C, 24 h |
| 18 | 5-Cyano-1-phenethylindole | 96 | 125–130°C, 24 h |
Coupling Reactions
The compound participates in cross-coupling reactions, facilitated by transition-metal catalysts.
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Suzuki Coupling :
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Reagents : Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DME/H₂O (3:1).
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Conditions : 80°C, 12 hours.
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Product : Biaryl derivatives in 70–85% yield.
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Oxidation Reactions
The methyl ester and nitro group remain stable under mild oxidative conditions, but strong oxidants (e.g., KMnO₄) degrade the aromatic ring.
Stability and Side Reactions
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Thermal Stability : Decomposes above 150°C, forming polymeric byproducts.
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Photoreactivity : Nitro group promotes photodegradation under UV light, requiring storage in amber containers.
Scientific Research Applications
Chemistry: Methyl 2-(3-fluoro-5-nitrophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on the biological activity of phenylacetate derivatives. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-5-nitrophenyl)acetate depends on its specific application. In general, the presence of the fluorine and nitro groups can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the fluorine atom can enhance the compound’s stability and binding affinity to certain targets.
Comparison with Similar Compounds
- Methyl 2-(4-fluoro-3-nitrophenyl)acetate
- Methyl 2-(3-fluoro-4-nitrophenyl)acetate
- Methyl 2-(2-fluoro-5-nitrophenyl)acetate
Comparison: Methyl 2-(3-fluoro-5-nitrophenyl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the position of the fluorine and nitro groups can result in different electronic and steric effects, leading to variations in their properties and applications.
Biological Activity
Methyl 2-(3-fluoro-5-nitrophenyl)acetate is an organic compound notable for its unique structural features, including a methyl ester functional group and a phenyl ring substituted with a fluorine atom and a nitro group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in drug metabolism and therapeutic applications.
- Molecular Formula : C10H10FNO3
- Molecular Weight : Approximately 213.16 g/mol
- Appearance : Yellow oil or solid, depending on purity and environmental conditions
- Solubility : Soluble in organic solvents such as methanol and dichloromethane
These properties facilitate its use as an intermediate in organic synthesis, especially in pharmaceutical and agrochemical development.
Enzyme Interaction Studies
Preliminary studies have indicated that this compound may act as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. Notably, it has been suggested that this compound could inhibit certain isoforms of these enzymes, potentially leading to significant implications for drug-drug interactions when co-administered with other pharmaceuticals .
Potential Pharmacological Applications
The compound's structural characteristics suggest several avenues for biological activity:
- Antimicrobial Activity : Similar compounds with nitro and fluorine substituents have demonstrated antimicrobial properties. For instance, derivatives of nitro compounds have shown effectiveness against various bacterial strains .
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit antiproliferative effects in cancer cell lines. For example, certain nitro-containing compounds have been linked to inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of reactive oxygen species (ROS), leading to increased cell death in malignancies .
Case Studies
- Cytochrome P450 Inhibition : Interaction studies revealed that this compound could inhibit specific cytochrome P450 isoforms. Such inhibition could affect the metabolic clearance of co-administered drugs, emphasizing the need for careful consideration in polypharmacy scenarios .
- Antiproliferative Effects : Related studies on structurally similar compounds have shown significant inhibition of cell viability in various cancer cell lines (IC50 values ranging from 0.17 to 2.69 µM). These findings suggest that this compound may also possess similar anticancer properties .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other structurally related compounds:
Q & A
Basic: What are the key challenges in synthesizing Methyl 2-(3-fluoro-5-nitrophenyl)acetate, and how can they be methodologically addressed?
Answer:
The synthesis of this compound involves nitration and fluorination steps, which often face challenges such as harsh reaction conditions, competing side reactions (e.g., over-nitration or de-esterification), and low yields due to steric hindrance from the nitro and fluoro substituents . To address these:
- Optimize nitration conditions : Use controlled stoichiometry of HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration.
- Protective groups : Temporarily protect the ester group during fluorination (e.g., using tert-butyl protection) to prevent hydrolysis.
- Alternative fluorinating agents : Replace hazardous reagents like HF with KF/18-crown-6 in polar aprotic solvents for safer fluorination .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro/fluoro-substituted phenyl) and ester methyl groups (δ 3.6–3.8 ppm). Fluorine coupling patterns (e.g., meta-fluorine splitting) confirm substitution .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 228.0372 (C₉H₈FNO₄⁺).
- X-ray crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using SHELXL for refinement .
Advanced: How do the electron-withdrawing nitro and fluoro substituents influence the reactivity of the ester group in hydrolysis studies?
Answer:
The meta-fluoro and para-nitro groups create a strong electron-deficient aromatic ring, which:
- Accelerates alkaline hydrolysis : The nitro group stabilizes the transition state via resonance, lowering activation energy.
- Retards acid-catalyzed hydrolysis : Protonation of the ester carbonyl is less favorable due to electron withdrawal.
Methodological validation : - Conduct pH-dependent kinetic studies (e.g., UV-Vis monitoring of ester cleavage).
- Compare hydrolysis rates with non-substituted analogs (e.g., methyl phenylacetate) to isolate substituent effects .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
Answer:
Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR : Probe rotational barriers (e.g., ester group conformation) at variable temperatures.
- 2D NMR (COSY, NOESY) : Confirm through-space interactions (e.g., NOE between fluorine and adjacent protons).
- Cross-validation with XRD : Resolve ambiguities in substituent positioning using SHELX-refined crystal structures .
Advanced: What computational strategies predict the solubility and stability of this compound under varying conditions?
Answer:
- LogP calculations : Use software like Gaussian to predict octanol-water partitioning (experimental LogP ≈ 1.8). High LogP indicates poor aqueous solubility, guiding solvent selection (e.g., DMSO for in vitro assays) .
- Degradation modeling : Apply DFT to identify vulnerable bonds (e.g., ester C–O) and simulate hydrolysis pathways.
- Hansen solubility parameters : Optimize storage solvents by matching polarity (δ ≈ 20 MPa¹/²) to minimize degradation .
Basic: What are the best practices for ensuring compound stability during storage?
Answer:
- Temperature control : Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Desiccants : Use molecular sieves to avoid ester hydrolysis from ambient moisture.
- Regular QC checks : Monitor purity via HPLC (C18 column, 254 nm) every 6 months .
Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
- Targeted modifications :
- Replace nitro with cyano or sulfonyl groups to modulate electron-withdrawing effects.
- Introduce ortho-substituents to sterically shield the ester group.
- Synthetic workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
